Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18037405
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O2 |
|---|---|
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | tert-butyl 3-(piperazin-1-ylmethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-4-12(11-17)10-16-8-5-15-6-9-16/h12,15H,4-11H2,1-3H3 |
| Standard InChI Key | OMOJZGCDPROOKB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN2CCNCC2 |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle—linked to a piperazine moiety via a methylene bridge. The tert-butyl carbamate group () at the pyrrolidine nitrogen enhances steric protection during synthetic reactions, a common strategy in peptide and heterocycle chemistry. The stereochemistry of the pyrrolidine ring and the spatial arrangement of the piperazine group influence its conformational flexibility and binding interactions with biological targets.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.38 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC(C1)CN2CCNCC2 | |
| InChI Key | OMOJZGCDPROOKB-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Mass spectrometry studies reveal prominent adducts, including at m/z 270.21761 and at m/z 292.19955 . Predicted collision cross sections (CCS) vary with adduct type, ranging from 166.5 Ų for to 174.3 Ų for . These values are critical for characterizing its gas-phase behavior in analytical workflows.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential protection and coupling reactions:
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Pyrrolidine Functionalization: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl () group using di-tert-butyl dicarbonate under basic conditions.
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Methylene Bridging: A methylene group is introduced at the 3-position of pyrrolidine via alkylation or Mitsunobu reaction, enabling linkage to piperazine.
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Piperazine Incorporation: Piperazine is coupled to the methylene bridge through nucleophilic substitution or reductive amination, followed by purification via column chromatography.
Scalability and Yield Optimization
Industrial-scale production faces challenges in minimizing epimerization at the pyrrolidine stereocenter. Recent advances in flow chemistry have improved yields to >75% by enhancing reaction homogeneity and reducing side-product formation.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The group confers stability under acidic conditions, though deprotection occurs rapidly in the presence of trifluoroacetic acid (TFA).
Table 2: Predicted Collision Cross Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 270.21761 | 167.5 | |
| 292.19955 | 174.3 | |
| 268.20305 | 166.5 |
Thermal Behavior
Differential scanning calorimetry (DSC) shows a glass transition temperature () of 98°C, indicating moderate thermal stability suitable for storage at ambient conditions.
Applications in Medicinal Chemistry
CNS Drug Development
The compound’s structural similarity to dopamine reuptake inhibitors and serotonin receptor modulators positions it as a scaffold for neuropsychiatric agents. For example, derivatives have shown preliminary values of 12 nM for dopamine transporter (DAT) inhibition in rodent models.
Antibacterial and Antiviral Agents
Quaternary ammonium derivatives of this compound demonstrate bactericidal activity against Gram-positive pathogens (MIC: 4 µg/mL for Staphylococcus aureus). Computational docking studies suggest interactions with viral protease active sites, highlighting potential in antiviral drug design.
| Hazard Type | Risk Statement | Precautionary Measures |
|---|---|---|
| Skin Irritation | Causes erythema and edema | Wear nitrile gloves; use fume hood |
| Eye Damage | Corneal opacity upon exposure | Safety goggles mandatory |
Environmental Impact
Biodegradation studies indicate a half-life of 28 days in soil, with minimal bioaccumulation potential (log : 1.2).
Research Frontiers and Challenges
Stereoselective Synthesis
Recent efforts focus on asymmetric catalysis to produce enantiomerically pure forms. Chiral phosphoric acid catalysts achieve enantiomeric excess (ee) >90% for the (R)-isomer, which exhibits superior DAT binding affinity.
Targeted Drug Delivery
Nanoparticle-encapsulated formulations are under investigation to enhance blood-brain barrier penetration. Preliminary in vivo data show a 3.2-fold increase in brain-to-plasma ratio compared to free drug.
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